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Compound Name: 1,4-Dioxaspirof4.4]nonan-7-amine
CAS No.: 1322805-04-8
Cat. No.: B1523348
Get Quote
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1,4-Dioxaspiro[4.4]nonan-7-amine is a spirocyclic organic compound featuring a
cyclopentane ring, substituted with a primary amine, fused via a single spiro-carbon to a 1,4-
dioxolane ring. This unique three-dimensional architecture makes it a valuable building block
for medicinal chemists and drug development professionals.

In an era where drug discovery often struggles with the limitations of flat, aromatic molecules,
there is a significant push to "escape from flatland" by incorporating scaffolds with higher sps3-
hybridized carbon content.[1] Spirocycles, by their very nature, introduce conformational rigidity
and a well-defined three-dimensional exit vector for substituents, which can lead to improved
physicochemical properties, enhanced target binding, and novel intellectual property. The
quaternary carbon structure of spirocycles leads to a higher fraction of sp3 carbons (Fsp3), a
metric correlated with increased clinical success.[1] 1,4-Dioxaspiro[4.4]nonhan-7-amine
serves as an exemplary scaffold in this class, offering a reactive primary amine handle for
diversification while the spiroketal portion provides structural complexity and polarity.

This guide provides a comprehensive overview of the chemical properties, synthesis,
characterization, and strategic applications of 1,4-Dioxaspiro[4.4]Jnonan-7-amine for
researchers and scientists in the pharmaceutical and chemical industries.
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Physicochemical and Structural Properties

The fundamental properties of 1,4-Dioxaspiro[4.4]Jnonan-7-amine are summarized below.

These data are critical for experimental design, computational modeling, and regulatory

documentation.

Property Value Source

Molecular Formula C7H13NO:2 PubChem[2][3]

Molecular Weight 143.18 g/mol PubChem|[2]
1,4-dioxaspiro[4.4]nonan-7-

IUPAC Name ] PubChem[2]
amine

CAS Number 1322805-04-8 BLDpharm([4]

Canonical SMILES C1CC2(CCIN)OCCO2 PubChem[2]
FTUCRLHGAZBPBK-

InChl Key PubChem|3]
UHFFFAOYSA-N

Monoisotopic Mass 143.09464 Da PubChem[2][3]

Predicted XlogP -0.3 PubChem|[3]

Hydrogen Bond Donors 1 PubChem[2]

Hydrogen Bond Acceptors 3 PubChem|[2]

Rotatable Bond Count 1 PubChem|[2]

Synthesis and Manufacturing

The synthesis of 1,4-Dioxaspiro[4.4]nonan-7-amine is not widely documented in academic

literature but can be achieved through logical, multi-step synthetic sequences common in

organic chemistry, starting from commercially available materials. The core strategy involves

the protection of a ketone, functional group manipulation on the carbocyclic ring, and

subsequent introduction of the amine moiety.

Retrosynthetic Analysis
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A logical retrosynthetic pathway begins by disconnecting the C-N bond of the target amine,
suggesting a precursor with a suitable leaving group or an electrophilic carbonyl that can be
converted to the amine. This precursor, in turn, can be derived from a protected
cyclopentanone derivative. The spirocyclic ketal itself serves as a robust protecting group for a
ketone, allowing for selective chemistry on other parts of the molecule.

1,4-Dioxaspiro[4.4]nonan-7-amine

Amination (e.g., NaNs then reduction)

Protected Cyclopentanone
with Leaving Group (e.g., -OMs)

Mesylation

Protected Cyclopentanone
with Alcohol (-OH)

Ester Reduction (e.g., LiAlH4)

Protected Cyclopentanone
with Ester (-COOR)

Ketal Protection

Cyclopentanone Derivative
(e.g., 3-Oxocyclopentane-1-carboxylate)

Click to download full resolution via product page
Caption: Retrosynthetic pathway for 1,4-Dioxaspiro[4.4]nonan-7-amine.

Forward Synthetic Workflow

A plausible forward synthesis leverages standard, high-yielding reactions to construct the target
molecule efficiently.
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Ketal Protection: The synthesis commences with a suitably functionalized cyclopentanone,
such as a keto-ester. The ketone is protected as an ethylene ketal by reacting it with
ethylene glycol under acidic catalysis. This step is crucial to prevent the ketone from
interfering with subsequent reduction steps.

Functional Group Reduction: The ester group on the cyclopentane ring is reduced to a
primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAIH4).

Activation of the Alcohol: The resulting hydroxyl group is a poor leaving group. It is activated
by converting it into a mesylate or tosylate using the corresponding sulfonyl chloride in the
presence of a non-nucleophilic base like triethylamine. This transforms the -OH into an
excellent leaving group.

Introduction of the Amine: The amine is introduced via a two-step sequence. First, the
mesylate is displaced by sodium azide (NaNs) in an Sn2 reaction to form an alkyl azide.
Azide is a superior nucleophile and the resulting intermediate is stable. Second, the azide is
reduced to the primary amine using a method like the Staudinger reaction (with
triphenylphosphine followed by water) or catalytic hydrogenation. This sequence is a reliable
and safe method for converting alcohols to primary amines.

Spectroscopic Characterization

Unambiguous identification of 1,4-Dioxaspiro[4.4]nonhan-7-amine requires a combination of
spectroscopic techniques.

¢ IH NMR: The proton NMR spectrum would exhibit characteristic signals for the dioxolane
ring protons (a multiplet around 3.9-4.0 ppm). The protons on the cyclopentane ring would
appear as a series of complex multiplets in the aliphatic region (approx. 1.5-2.5 ppm). The
proton alpha to the amine group would likely be a multiplet around 3.0-3.5 ppm. The NH:z
protons would appear as a broad singlet, the chemical shift of which is dependent on
concentration and solvent.

e 13C NMR: The carbon spectrum would show a signal for the spiroketal carbon around 110-
120 ppm. The two carbons of the dioxolane ring would be observed around 65 ppm. The
carbons of the cyclopentane ring would appear in the 20-50 ppm range, with the carbon
bearing the amine group (C-N) being the most downfield in this group.
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« Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum is expected to show two
distinct N-H stretching bands in the 3400-3250 cm~1 region.[5] A characteristic N-H bending
(scissoring) vibration should appear between 1650-1580 cm~1.[5] Additionally, strong C-O
ether stretching bands from the dioxolane ring would be prominent in the 1250-1020 cm~1
range.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the
molecular formula via an accurate mass measurement of the molecular ion [M+H]* at m/z
144.10192.[3]

Reactivity and Applications in Drug Development

The utility of 1,4-Dioxaspiro[4.4]nonan-7-amine stems from the reactivity of its primary amine
and the structural benefits of its spirocyclic core.

Core Reactivity

The primary amine is a versatile functional handle. It is nucleophilic and can readily participate
in a wide array of reactions, including:

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters to
form amides.

Sulfonamide formation: Reaction with sulfonyl chlorides.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing
agent to form secondary or tertiary amines.

Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

This reactivity allows the spirocyclic core to be easily "decorated" with various functional
groups, enabling the rapid generation of compound libraries for structure-activity relationship
(SAR) studies.

Library Synthesis Workflow for SAR Exploration

The amine serves as a key point of diversification for building a library of analogues for
biological screening.
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Core Building Block

1,4-Dioxaspiro[4.4]nonan-7-amine

Reaction Classes

\4
Acylation Sulfonylation Reductive Amination
(R-COCI) (R-SO2CI) (R-CHO, NaBH(OAC)3)

D

Derivative Library

Y
Amide Analogues Sulfonamide Analogues Secondary Amine Analogues
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Caption: Workflow for diversifying the core scaffold into a chemical library.

Experimental Protocol: lllustrative Synthesis

This protocol is a representative procedure based on established chemical transformations and
should be adapted and optimized under appropriate laboratory conditions.

Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-ol from Methyl 3-oxocyclopentane-1-carboxylate

e Protection: To a solution of methyl 3-oxocyclopentane-1-carboxylate (1.0 eq) and ethylene
glycol (1.2 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat
the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor by TLC until
starting material is consumed. Cool, wash with saturated NaHCOs solution, dry over MgSOea,
and concentrate under reduced pressure to yield the protected ketal-ester.

¢ Reduction: Prepare a suspension of LiAlH4 (1.5 eq) in anhydrous THF under an inert
atmosphere and cool to 0 °C. Slowly add a solution of the ketal-ester from the previous step
in THF. Allow the reaction to warm to room temperature and stir for 4 hours. Cool back to 0
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°C and cautiously quench by sequential addition of water, 15% NaOH solution, and water.
Filter the resulting solids and concentrate the filtrate to obtain 1,4-dioxaspiro[4.4]nonan-7-ol.

Conversion to 1,4-Dioxaspiro[4.4]Jnonan-7-amine

¢ Mesylation: Dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous
dichloromethane (DCM) and cool to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise.
Stir at 0 °C for 2 hours. Wash with cold water, cold dilute HCI, and brine. Dry over MgSOa
and concentrate in vacuo to yield the crude mesylate, which is used immediately in the next
step.

o Azide Displacement: Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq).
Heat the mixture to 80 °C and stir for 6 hours. Cool, pour into water, and extract with ethyl
acetate. Wash the combined organic layers with brine, dry over MgSOa, and concentrate.

« Staudinger Reduction: Dissolve the crude azide in THF/water (4:1). Add triphenylphosphine
(1.2 eq) and stir at room temperature overnight. Concentrate under reduced pressure and
purify by column chromatography (silica gel, eluting with a gradient of DCM/Methanol
containing 1% NH4OH) to afford the final product, 1,4-Dioxaspiro[4.4]nonan-7-amine.

Safety and Handling

As with any chemical reagent, 1,4-Dioxaspiro[4.4]Jnonan-7-amine should be handled with
appropriate care in a laboratory setting.

» Hazard Identification: May be harmful if swallowed and can cause skin and eye irritation.[6]

[7]

» Precautions for Safe Handling: Use only in a well-ventilated area or under a chemical fume
hood.[6][8] Wear appropriate personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly
after handling.[7]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9]

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations.
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Conclusion

1,4-Dioxaspiro[4.4]nonan-7-amine is more than just a simple amine; it is a sophisticated
building block that provides a direct entry point to novel, three-dimensional chemical space. Its
spirocyclic core offers a rigid framework that can improve the pharmacological properties of
drug candidates, while the primary amine provides a reliable handle for chemical diversification.
For researchers and drug development professionals, this compound represents a valuable
tool for escaping the confines of "flatland” chemistry and exploring the next generation of
therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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